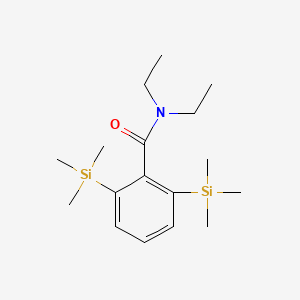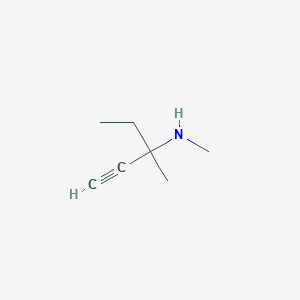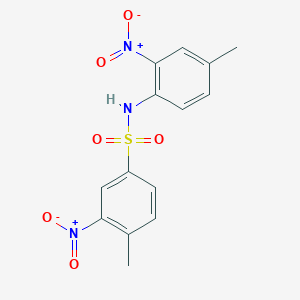
2-Azido-N-(2,4-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N-(2,4-dichlorophenyl)benzamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features an azido group (-N₃) attached to a benzamide structure, which includes a benzene ring bonded to an amide group (CONH₂). The presence of two chlorine atoms on the benzene ring further modifies its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(2,4-dichlorophenyl)benzamide typically involves the introduction of the azido group to a pre-formed benzamide structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-dichlorophenylbenzamide, is reacted with sodium azide (NaN₃) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure consistent quality and yield. The use of recyclable catalysts, such as Amberlyst-15, can enhance the efficiency of the azidation process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(2,4-dichlorophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 2-Amino-N-(2,4-dichlorophenyl)benzamide.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-N-(2,4-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Azido-N-(2,4-dichlorophenyl)benzamide largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-N-(2,4-difluorophenyl)benzamide
- 2-Azido-N-(2,4-dibromophenyl)benzamide
- 2-Azido-N-(2,4-dimethylphenyl)benzamide
Uniqueness
2-Azido-N-(2,4-dichlorophenyl)benzamide is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. The electron-withdrawing nature of chlorine atoms can stabilize certain intermediates, making this compound particularly useful in specific synthetic applications .
Properties
CAS No. |
88279-14-5 |
|---|---|
Molecular Formula |
C13H8Cl2N4O |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-azido-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)17-13(20)9-3-1-2-4-11(9)18-19-16/h1-7H,(H,17,20) |
InChI Key |
KPZCOFQWRCXHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)









![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)

